molecular formula C12H15NO4 B587540 3-Hydroxy Carbofuran-d3 CAS No. 1794759-59-3

3-Hydroxy Carbofuran-d3

Cat. No.: B587540
CAS No.: 1794759-59-3
M. Wt: 240.273
InChI Key: RHSUJRQZTQNSLL-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Carbofuran-d3 is a synthetic compound that belongs to the carbamate family. It is a deuterated analog of 3-Hydroxy Carbofuran, which is a metabolite of Carbofuran. Carbofuran is a highly toxic insecticide used to control pests in various crops. The deuterated version, this compound, is often used in scientific research for analytical purposes due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Carbofuran-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Carbofuran. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Carbofuran-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .

Properties

CAS No.

1794759-59-3

Molecular Formula

C12H15NO4

Molecular Weight

240.273

IUPAC Name

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3

InChI Key

RHSUJRQZTQNSLL-HPRDVNIFSA-N

SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C

Synonyms

2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3);  (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester;  2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-(Methyl-d3)carbamate;  2,3-Dihydro-2,2-dimethyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.